3-Chloro-4-fluorocinnamic acid
Overview
Description
3-Chloro-4-fluorocinnamic acid is a chemical compound with the CAS Number: 155814-22-5 . It has a molecular weight of 200.6 . The IUPAC name for this compound is (2E)-3-(3-chloro-4-fluorophenyl)-2-propenoic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-fluorocinnamic acid is1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-Chloro-4-fluorocinnamic acid has a boiling point of 326.1°C at 760 mmHg and a melting point of 173-175°C . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Degradation and Biodegradation :
- A study by Ma Yu (2013) discusses the isolation and characterization of a bacterial strain capable of degrading 4-fluorocinnamic acid effectively.
- Amorim et al. (2013) explored the use of a rotating biological contactor to treat shock loadings of 4-fluorocinnamic acid.
- The aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid using non-acclimated industrial activated sludge was investigated by dos Santos et al. (2004).
- Another study by Amorim et al. (2013) reported the complete mineralization of 4-fluorocinnamic acid by a Rhodococcus strain.
- The biodegradation of 4-fluorobenzoic acid and 4-fluorocinnamic acid has been monitored by membrane inlet mass spectrometry in a study by Creaser et al. (2002).
- A consortium comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 was found to utilize 4-fluorocinnamic acid for growth under aerobic conditions as detailed in a study by Hasan et al. (2010).
Synthesis and Chemical Analysis :
- A method for synthesizing methyl 4-fluorocinnamate using strongly acidic cationic exchange resin as a catalyst was discussed by Si (2004).
Miscellaneous Applications :
- The study of chlorophyll a in the presence of chlorophyll b and pheopigments, which includes a fluorometric method, is discussed in research by Welschmeyer (1994).
- In pharmacology, a series of trimethoxycinnamates were prepared and characterized for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, as mentioned in the study by Kos et al. (2021).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorocinnamic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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